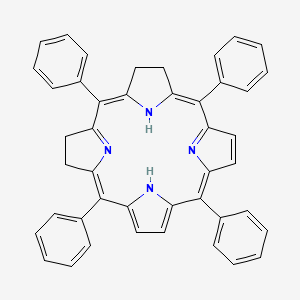
5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin: is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll These compounds are characterized by their large, aromatic macrocycle structure, which is composed of four pyrrole subunits interconnected via methine bridges
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions. This reaction forms the porphyrin macrocycle, which can then be reduced to the hexahydro form. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Acidic catalysts such as trifluoroacetic acid
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as column chromatography or recrystallization to purify the final product
Quality Control: Ensuring the product meets the required purity standards through analytical techniques like NMR and mass spectrometry
Chemical Reactions Analysis
Types of Reactions: 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding porphyrin or other oxidized derivatives
Reduction: Further reduction to more saturated derivatives
Substitution: Electrophilic substitution reactions on the phenyl rings
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Substitution: Conditions involving electrophiles such as bromine or nitronium ions
Major Products:
Oxidation Products: Porphyrin derivatives with varying degrees of oxidation
Reduction Products: More saturated porphyrin derivatives
Substitution Products: Phenyl-substituted porphyrin derivatives
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its ability to stabilize transition states
Sensing: Employed in chemical sensors for detecting metal ions and other analytes
Biology:
Photodynamic Therapy: Investigated for use in photodynamic therapy (PDT) for cancer treatment due to its ability to generate reactive oxygen species upon light activation
Medicine:
Drug Delivery: Explored as a carrier for drug delivery systems, leveraging its ability to encapsulate therapeutic agents
Industry:
Dyes and Pigments: Utilized in the production of dyes and pigments due to its intense coloration and stability
Photovoltaics: Applied in the development of organic photovoltaic cells for solar energy conversion
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin involves its interaction with molecular targets through its macrocyclic structure. The compound can:
Bind Metal Ions: Form stable complexes with metal ions, which can be crucial in catalytic and sensing applications
Generate Reactive Oxygen Species: Upon light activation, it can produce reactive oxygen species, which are useful in photodynamic therapy
Interact with Biomolecules: Its structure allows it to interact with various biomolecules, influencing biological pathways and processes
Comparison with Similar Compounds
5,10,15,20-Tetraphenylporphyrin: A closely related compound with similar applications but without the hexahydro modification
2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetraphenylporphyrin: A fluorinated derivative with enhanced stability and different electronic properties
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin: A brominated derivative with unique reactivity
Uniqueness: 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin is unique due to its hexahydro modification, which can influence its chemical reactivity and physical properties. This modification can enhance its solubility, stability, and potential for specific applications compared to its non-hydrogenated counterparts.
Properties
Molecular Formula |
C44H34N4 |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
5,10,15,20-tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin |
InChI |
InChI=1S/C44H34N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-24,45,48H,25-28H2 |
InChI Key |
KHJIDXMQQADDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5CCC(=N5)C(=C1N2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C=C3)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















